molecular formula C15H14O4 B6378470 6-(2,4-Dimethoxyphenyl)-2-formylphenol CAS No. 1258633-07-6

6-(2,4-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B6378470
CAS No.: 1258633-07-6
M. Wt: 258.27 g/mol
InChI Key: IKQRYZRNROKGPL-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group, a formyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 2,4-dimethoxyphenol using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(2,4-Dimethoxyphenyl)-2-carboxyphenol.

    Reduction: 6-(2,4-Dimethoxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2-formylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzaldehyde
  • 2,4-Dimethoxyphenol
  • 6-Hydroxy-2,4-dimethoxybenzaldehyde

Uniqueness

6-(2,4-Dimethoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRYZRNROKGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685238
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-07-6
Record name 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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